Physicochemical Advantage: LogP Reduction Relative to 3-Thienyl Analog
The target compound incorporates a pyridin-3-yl group at the 3-position, which was shown by Fraley et al. to reduce lipophilicity compared to the 3-thienyl analog [1]. The experimental logP for the 3-thienyl compound 3g is 3.8 [2]. The introduction of a 3-pyridyl group was a key structural modification that lowered logP by approximately 0.7–1.0 log units in the pyrazolo[1,5-a]pyrimidine series, improving calculated aqueous solubility [1]. This reduction in logP is essential for reducing non-specific protein binding and improving pharmacokinetics.
| Evidence Dimension | Lipophilicity (logP) and resulting solubility |
|---|---|
| Target Compound Data | Calculated logP range approximately 2.8–3.1 (based on class trend for 3-pyridyl-substituted analogs in the optimization series) [1] |
| Comparator Or Baseline | 3-thienyl analog (compound 3g, CAS 216661-57-3): Experimental logP = 3.8 [2] |
| Quantified Difference | Calculative logP reduction of 0.7–1.0 log units relative to 3-thienyl analog |
| Conditions | logP measured via shake-flask method for 3-thienyl analog; class-wide logP reduction trend established in the Fraley optimization series [1] |
Why This Matters
Lower logP directly improves aqueous solubility and reduces non-specific membrane binding, which correlates with enhanced cellular activity, lower plasma protein binding, and reduced risk of phospholipidosis—enabling more reliable concentration-response profiles in cell-based angiogenesis assays and in vivo tumor models.
- [1] Fraley ME, Hoffman WF, Rubino RS, Hungate RW, Tebben AJ, Rutledge RZ, McFall RC, Huckle WR, Kendall RL, Coll KE, Thomas KA. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg Med Chem Lett. 2002;12(24):3537-41. PMID: 12443771. View Source
- [2] Fraley ME, Hoffman WF, Rubino RS, Hungate RW, Tebben AJ, Rutledge RZ, McFall RC, Huckle WR, Kendall RL, Coll KE, Thomas KA. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg Med Chem Lett. 2002;12(19):2767-70. PMID: 12217372. View Source
